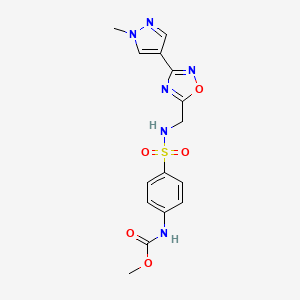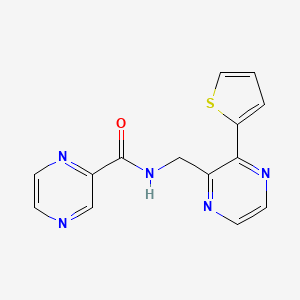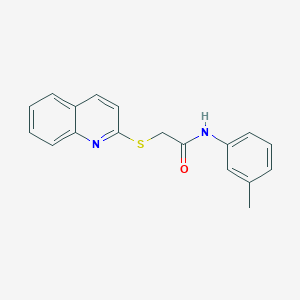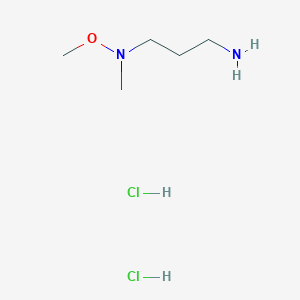
methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . It also contains a 1-methyl-1H-pyrazol-4-yl group , which is a common moiety in many biologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a sulfamoyl group, and a 1-methyl-1H-pyrazol-4-yl group . These groups can participate in a variety of chemical reactions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like carbamate and sulfamoyl would likely make the compound polar and potentially soluble in water .科学的研究の応用
Antimicrobial and Antibacterial Agents
Compounds with structures similar to methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate have been synthesized and evaluated for their potential as antimicrobial and antibacterial agents. Novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, derivatives incorporating sulfamoyl and oxadiazole rings have shown promising results in inhibiting microbial growth, highlighting their application in developing new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research
The compound's structural analogs have been explored for their potential in cancer research. The synthesis and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles, have indicated their toxicity assessment, tumor inhibition, and antioxidant actions. Such studies suggest their application in developing therapeutic agents for cancer treatment (Faheem, 2018).
Insecticidal Activity
Anthranilic diamide analogs containing 1,2,4-oxadiazole rings, structurally related to the compound , have been synthesized and shown to possess high insecticidal activities. These findings suggest the compound's potential use in developing novel insecticides, demonstrating its importance in agricultural research (Liu et al., 2017).
Green Chemistry and Catalysis
The synthesis of pyrazole derivatives using green, reusable catalysts highlights the compound's relevance in promoting environmentally friendly chemical processes. Such research indicates the compound's application in developing sustainable and cost-effective synthetic methodologies (Konkala & Dubey, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O5S/c1-21-9-10(7-16-21)14-19-13(26-20-14)8-17-27(23,24)12-5-3-11(4-6-12)18-15(22)25-2/h3-7,9,17H,8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZACPZXMXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)
![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)

![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)

